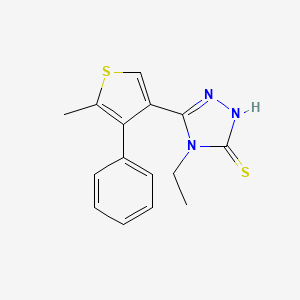

4-ethyl-5-(5-methyl-4-phenylthien-3-yl)-4H-1,2,4-triazole-3-thiol

描述

属性

IUPAC Name |

4-ethyl-3-(5-methyl-4-phenylthiophen-3-yl)-1H-1,2,4-triazole-5-thione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15N3S2/c1-3-18-14(16-17-15(18)19)12-9-20-10(2)13(12)11-7-5-4-6-8-11/h4-9H,3H2,1-2H3,(H,17,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMXSUDDFMNVPGI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=NNC1=S)C2=CSC(=C2C3=CC=CC=C3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15N3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-ethyl-5-(5-methyl-4-phenylthien-3-yl)-4H-1,2,4-triazole-3-thiol typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 5-methyl-4-phenylthiophene-3-carboxylic acid with thiosemicarbazide in the presence of a dehydrating agent such as phosphorus oxychloride. The reaction is carried out under reflux conditions to facilitate the formation of the triazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.

化学反应分析

Types of Reactions

4-ethyl-5-(5-methyl-4-phenylthien-3-yl)-4H-1,2,4-triazole-3-thiol undergoes various chemical reactions, including:

Oxidation: The thiol group can be oxidized to form a disulfide or sulfonic acid derivative.

Reduction: The triazole ring can be reduced under specific conditions to yield corresponding dihydro derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions at the thiol group, leading to the formation of thioethers or thioesters.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or other oxidizing agents.

Reduction: Hydrogen gas in the presence of a metal catalyst such as palladium on carbon.

Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide.

Major Products Formed

Oxidation: Disulfides or sulfonic acids.

Reduction: Dihydro derivatives of the triazole ring.

Substitution: Thioethers or thioesters.

科学研究应用

Pharmaceutical Applications

The compound has shown promise in various pharmaceutical contexts due to its biological activity:

- Antimicrobial Activity : Studies have indicated that derivatives of triazoles exhibit significant antimicrobial properties. Research has demonstrated that 4-ethyl-5-(5-methyl-4-phenylthien-3-yl)-4H-1,2,4-triazole-3-thiol can inhibit the growth of certain bacterial strains, making it a candidate for developing new antibiotics .

Corrosion Inhibition

The compound has been investigated for its effectiveness as a corrosion inhibitor:

- Electrochemical Studies : Research has shown that this compound can form protective layers on metal surfaces. It has been tested in acidic environments (like sulfuric acid), demonstrating significant corrosion resistance for mild steel .

| Application Area | Methodology | Findings |

|---|---|---|

| Corrosion Inhibition | Electrochemical Impedance Spectroscopy | Effective in reducing corrosion rates on mild steel in acidic solutions. |

| Antimicrobial Activity | In vitro assays | Exhibits inhibitory effects against specific bacterial strains. |

Agricultural Applications

The compound may also have potential uses in agriculture:

- Fungicidal Properties : Preliminary studies suggest that triazole compounds can be effective fungicides. The specific structure of this compound may enhance its efficacy against fungal pathogens affecting crops .

Case Study 1: Corrosion Inhibition

In a study published by Mehmet and Berisha (2017), the performance of 4-methyl-4H-1,2,4-triazole derivatives was evaluated as corrosion inhibitors for mild steel in sulfuric acid solutions. The results indicated that the presence of thiol groups significantly enhanced protective properties against corrosion.

Case Study 2: Antimicrobial Efficacy

Research conducted by Farooq et al. (2023) explored various derivatives of triazoles for their antimicrobial activity. The study highlighted that certain modifications to the triazole ring could improve the potency against resistant bacterial strains.

作用机制

The mechanism by which 4-ethyl-5-(5-methyl-4-phenylthien-3-yl)-4H-1,2,4-triazole-3-thiol exerts its effects involves interactions with specific molecular targets. For example, its antimicrobial activity may be attributed to the inhibition of key enzymes or disruption of cell membrane integrity. The compound’s anti-inflammatory properties could be related to the modulation of signaling pathways involved in the inflammatory response.

相似化合物的比较

Comparison with Structurally Similar Compounds

Substituent Variations on the Triazole Core

4-Ethyl-5-(thiophen-2-yl)-4H-1,2,4-triazole-3-thiol

- Structural Difference : The thiophene substituent lacks the methyl and phenyl groups present in the target compound.

- Functional Impact : Reduced steric hindrance and electronic effects compared to the target compound.

- Applications : Used in coumarin-triazole hybrids with demonstrated activity against SARS-CoV-2 proteins, particularly Papain-like protease (PLpro) .

4-Ethyl-5-(1-phenylcarbamoylpiperidine)-4H-1,2,4-triazole-3-thiol

Heterocyclic Ring Modifications

5-(5-Methyl-1H-pyrazol-3-yl)-4-phenyl-4H-1,2,4-triazole-3-thiol Derivatives

- Structural Difference : Thiophene replaced by pyrazole.

- Functional Impact : Pyrazole’s electron-deficient nature may reduce antioxidant efficacy compared to thiophene-based compounds.

- Applications : Moderate antiradical activity in DPPH assays, highlighting the role of heterocycle choice in antioxidant design .

4-Ethyl-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol

- Structural Difference : Thiophene substituted with pyridine.

- Applications: Used in studies exploring ionotropic receptor modulation .

Substituent Electronic Effects

4-Amino-5-phenyl-4H-1,2,4-triazole-3-thiol (AT)

- Structural Difference: Ethyl group replaced by amino (-NH2).

- Functional Impact : Enhanced solubility but reduced lipophilicity compared to the ethyl-substituted target compound.

- Applications : High free radical scavenging activity in DPPH and ABTS assays due to electron-donating -NH2 and -SH groups .

4-(2-Fluorophenyl)-5-(1-methylethyl)-4H-1,2,4-triazole-3-thiol

- Structural Difference : Fluorophenyl and isopropyl substituents.

- Functional Impact : Electron-withdrawing fluorine may diminish antioxidant efficacy relative to the target compound’s electron-donating methyl and phenyl groups.

- Applications : Demonstrates antimicrobial and anti-inflammatory activities .

Coumarin-Triazole-Thiophene Hybrid (e.g., 4-(((4-ethyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl)thio)methyl)-6,7-dimethyl-2H-chromen-2-one)

- Structural Difference : Target compound lacks the coumarin moiety.

- Functional Impact : Coumarin enhances π-π stacking interactions, improving binding to viral proteases.

- Applications : Active against SARS-CoV-2 proteins (PLpro, Mpro) with favorable ADMET properties .

生物活性

4-Ethyl-5-(5-methyl-4-phenylthien-3-yl)-4H-1,2,4-triazole-3-thiol is a triazole derivative that has garnered attention for its diverse biological activities. Triazoles are known for their broad spectrum of pharmacological properties, including antifungal, antibacterial, anticancer, and anti-inflammatory effects. This article compiles research findings on the biological activity of this specific compound, highlighting its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.

- Molecular Formula : C15H15N3S2

- Molar Mass : 301.43 g/mol

- CAS Number : 438230-83-2

Antimicrobial Activity

Research indicates that triazole derivatives exhibit significant antimicrobial properties. The compound has been evaluated for its effectiveness against various bacterial strains and fungi. For instance:

- Antifungal Activity : Studies have shown that triazole compounds can effectively inhibit the growth of fungi such as Candida albicans and Aspergillus niger through mechanisms involving the disruption of ergosterol synthesis in fungal cell membranes .

Anticancer Properties

The compound has also been assessed for its anticancer potential. In vitro studies suggest:

- Mechanism : The mechanism primarily involves the induction of apoptosis in cancer cells and inhibition of cell proliferation. The presence of the thiol group may enhance its cytotoxicity by generating reactive oxygen species (ROS) that lead to oxidative stress in cancer cells .

Anti-inflammatory Effects

The anti-inflammatory properties of triazoles have been documented extensively:

- In Vivo Studies : In animal models, compounds similar to this compound have shown significant reductions in paw edema induced by carrageenan, indicating a potent anti-inflammatory effect .

Research Findings and Case Studies

The biological activities of this compound are attributed to several mechanisms:

- Inhibition of Enzymatic Pathways : Triazoles often inhibit enzymes involved in critical metabolic pathways in pathogens.

- Induction of Apoptosis : The compound's ability to induce programmed cell death is crucial for its anticancer activity.

- Antioxidant Properties : The presence of the thiol group contributes to antioxidant activity, which may protect normal cells from oxidative damage during treatment .

常见问题

Q. What are the standard synthetic protocols for preparing 4-ethyl-5-(5-methyl-4-phenylthien-3-yl)-4H-1,2,4-triazole-3-thiol and its derivatives?

Methodological Answer: The synthesis typically involves cyclization of thiosemicarbazide precursors under basic conditions. For example:

Core structure synthesis : React 2-isonicotinoyl-N-phenylhydrazinecarbothioamide in basic media to form the triazole-thiol backbone .

Derivatization :

- Alkylation : Use alkyl halides (e.g., 1-iodobutane) in alcoholic media to generate S-alkylated derivatives .

- Mannich bases : Perform aminomethylation using formaldehyde and secondary amines to introduce aminoalkyl groups .

- Heterocyclic coupling : Attach substituents like pyrrole or thiadiazole via nucleophilic substitution or cyclization .

Key characterization techniques include H NMR, LC-MS, and elemental analysis .

Q. Which spectroscopic and analytical techniques are essential for confirming the structure of this compound?

Methodological Answer: A multi-technique approach is critical:

- H NMR : Assigns proton environments (e.g., aromatic protons at δ 7.2–8.1 ppm, ethyl groups at δ 1.2–1.4 ppm) .

- LC-MS : Confirms molecular weight (e.g., [M+H]+ peaks matching theoretical values) .

- Elemental analysis : Validates C, H, N, S composition within ±0.4% deviation .

- IR spectroscopy : Identifies thiol (-SH) stretches (~2550 cm) and triazole ring vibrations .

Discrepancies in spectral data should be resolved using computational methods like DFT to compare theoretical and experimental spectra .

Advanced Research Questions

Q. How can reaction conditions be optimized for synthesizing S-alkyl derivatives with high yields?

Methodological Answer: Optimization involves:

- Solvent selection : Polar aprotic solvents (e.g., DMF) improve alkyl halide reactivity .

- Temperature control : 60–80°C balances reaction rate and side-product formation .

- Catalysts : Use KCO or NaH as bases to deprotonate the thiol group, enhancing nucleophilicity .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane eluent) isolates derivatives with >85% purity .

For example, S-alkylation with 1-iodobutane achieved 78% yield under reflux in ethanol .

Q. How should researchers address contradictions in spectral or biological activity data during structural elucidation?

Methodological Answer:

Cross-validation : Compare experimental NMR/IR data with computational predictions (e.g., DFT for H chemical shifts) .

X-ray crystallography : Resolve ambiguous stereochemistry (if crystals are obtainable) .

Biological reassessment : Test compounds in multiple assays (e.g., antimicrobial and docking studies) to verify activity trends .

Batch analysis : Re-synthesize compounds to rule out impurities or procedural errors .

Q. What computational strategies are effective for predicting the biological activity of derivatives?

Methodological Answer:

- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with target proteins (e.g., COX-2 or fungal CYP51) .

- ADME prediction : Tools like SwissADME assess bioavailability, highlighting derivatives with optimal LogP (2–5) and TPSA (<140 Ų) .

- QSAR models : Correlate substituent electronic parameters (Hammett σ) with activity trends. For instance, electron-withdrawing groups on phenyl rings enhance antifungal potency .

Q. How to design experiments for structure-activity relationship (SAR) studies of this compound?

Methodological Answer:

Derivative libraries : Synthesize analogs with systematic variations (e.g., alkyl chain length, aryl substituents) .

Biological screening : Test against Gram-positive bacteria (e.g., S. aureus) and fungi (e.g., C. albicans) using MIC assays .

Data analysis :

- Cluster analysis : Group compounds by activity profiles.

- Regression models : Link substituent properties (e.g., lipophilicity) to IC values .

Mechanistic studies : Use fluorescence quenching or SPR to assess target binding kinetics .

Q. What strategies improve the stability of thiol-containing triazoles during storage?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。